CID 168267277

Description

Based on contextual evidence, it may belong to the oscillatoxin derivative family, a class of bioactive metabolites with diverse pharmacological and toxicological profiles . Structural characterization via GC-MS and vacuum distillation fractions suggests the presence of distinct functional groups, as inferred from mass spectral data (m/z peaks and fragmentation patterns) .

Properties

IUPAC Name |

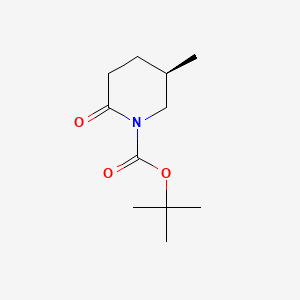

tert-butyl (5R)-5-methyl-2-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-5-6-9(13)12(7-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKAGQOJZISZCH-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)N(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(=O)N(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares CID 168267277 with oscillatoxin derivatives and related heterocyclic compounds:

Key Observations :

- Oscillatoxin derivatives (CIDs 101283546, 185389) share macrocyclic lactone structures, which confer lipophilicity and membrane permeability, whereas CID 10491405 contains a polar trifluoromethyl oxadiazole moiety, enhancing aqueous solubility .

- Substituents like methyl groups (CID 185389) or fluorine atoms (CID 10491405) modulate bioavailability and metabolic stability .

Q & A

Basic: How to Formulate a Research Question for CID 168267277?

Answer: A well-structured research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time). For this compound, define the compound’s role (e.g., "How does this compound modulate [specific biological target] in [cell type/model]?"). Ensure specificity by including variables like concentration ranges, experimental conditions, and measurable outcomes (e.g., enzymatic activity, binding affinity). Avoid overly broad questions; refine using iterative feedback from peers or supervisors .

Basic: What Experimental Design Considerations Are Critical for Studying this compound?

Answer:

- Reproducibility: Document synthesis protocols (e.g., solvent purity, temperature gradients) and characterization methods (NMR, HPLC) in detail, adhering to guidelines for reporting new compounds .

- Controls: Include positive/negative controls (e.g., known inhibitors for bioactivity assays).

- Statistical Power: Use power analysis to determine sample size, minimizing Type I/II errors.

- Data Validation: Triplicate measurements and blinded analysis for unbiased results .

Basic: How to Conduct a Rigorous Literature Review for this compound?

Answer:

- Systematic Search: Use databases (PubMed, SciFinder) with keywords like "this compound," "synthesis," "mechanism," and "applications." Filter by publication type (primary research, reviews).

- Gap Analysis: Identify inconsistencies in reported properties (e.g., conflicting solubility data) or understudied applications (e.g., catalytic potential).

- Citation Tracking: Use tools like Web of Science to map seminal studies and emerging trends .

Advanced: How to Resolve Contradictions in Reported Data for this compound?

Answer:

- Source Evaluation: Compare methodologies across studies (e.g., differences in assay conditions, purity thresholds). For example, conflicting IC50 values may arise from variations in buffer pH or cell lines.

- Meta-Analysis: Apply statistical models (e.g., random-effects models) to aggregate data and identify outliers.

- Experimental Replication: Reproduce key studies under standardized conditions, using high-purity samples (>95% by HPLC) .

Advanced: Optimizing Synthetic Routes for this compound: Methodological Challenges

Answer:

- Yield Improvement: Screen catalysts (e.g., Pd/C vs. enzymatic catalysts) and solvents (polar aprotic vs. ionic liquids) using design-of-experiment (DoE) approaches.

- Green Chemistry: Assess atom economy and E-factor; replace toxic reagents (e.g., dichloromethane) with biodegradable alternatives.

- Scalability: Evaluate batch vs. flow chemistry for reproducibility. Provide full spectral data (¹H/¹³C NMR, HRMS) in supplementary materials .

Advanced: Integrating Computational Methods with Experimental Studies on this compound

Answer:

- Docking Studies: Use software (AutoDock, Schrödinger) to predict binding modes against targets, validating with mutagenesis or SPR assays.

- MD Simulations: Analyze stability of this compound-target complexes over 100-ns trajectories; correlate with experimental kinetics.

- QSAR Models: Develop predictive models using descriptors like logP, H-bond donors, and topological polar surface area .

Advanced: Cross-Disciplinary Implications of this compound: Translational Research Strategies

Answer:

- Mechanistic Studies: Combine omics data (transcriptomics/proteomics) to map signaling pathways affected by this compound.

- Toxicology Profiling: Use in silico tools (ADMET Predictor) and in vitro models (hepatocyte assays) to assess safety.

- Collaborative Frameworks: Partner with clinical researchers for preclinical validation, adhering to ethical guidelines for animal/human studies .

Tables for Reference

Table 1: Key Parameters for Reproducible Synthesis of this compound

| Parameter | Optimal Range | Critical Notes |

|---|---|---|

| Purity (HPLC) | ≥95% | Essential for bioassays |

| Reaction Temperature | 25–40°C | Exothermic above 50°C |

| Catalyst Loading | 5–10 mol% | Higher loads risk side products |

Table 2: Common Pitfalls in Data Interpretation

| Pitfall | Mitigation Strategy |

|---|---|

| Batch variability | Standardize suppliers and QC |

| Assay interference | Include internal controls |

| Overfitting models | Use cross-validation in QSAR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.